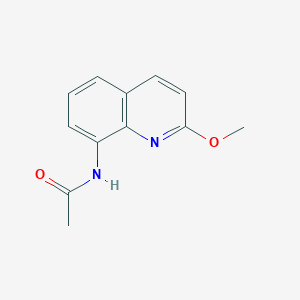
N-(2-methoxyquinolin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Regioselective C–H Halogenation
This compound has been used as a model substrate in the development of a general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines . This method provides a highly economical route to halogenated quinolines with excellent functional group tolerance .
Anti-Cancer Activity
Hydrazide derivatives incorporating a quinoline moiety, such as “N-(2-methoxyquinolin-8-yl)acetamide”, have shown significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines . These compounds significantly reduced the cell viability of cancer cells with micromolar potency and significant selectivity over normal cells .
Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of several compounds of biological and pharmaceutical interest . This includes the synthesis of compounds with structural similarities to methoxy-indolo[2,1-a]isoquinolines, which have been tested for cytostatic activity.
Development of New Quinoline Derivatives
“N-(2-methoxyquinolin-8-yl)acetamide” has been used in the development of new quinoline derivatives via Ugi-azide reaction . These new compounds have different linkers between the quinoline and the tert-butyltetrazole moieties, which differ in chain length, basicity, and substitution .
Remote Functionalization
The compound has been used in the development of a method for the remote functionalization of quinolin-8-amide derivatives . This method broadens the field of remote functionalization and provides access to a wide variety of derivatives .
Development of Antitumor Agents
Compounds with methoxyquinoline structures, such as “N-(2-methoxyquinolin-8-yl)acetamide”, have been synthesized and tested for their antitumor potential. This research contributes to understanding the antitumor potential of these compounds.
Mecanismo De Acción
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to n-(2-methoxyquinolin-8-yl)acetamide, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s worth noting that quinoline-based compounds have been found to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways, particularly those related to cancer and microbial infections . More research is needed to identify the specific pathways affected by N-(2-methoxyquinolin-8-yl)acetamide.
Pharmacokinetics
The molecular weight of the compound is 21624 , which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial activities
Propiedades
IUPAC Name |
N-(2-methoxyquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-10-5-3-4-9-6-7-11(16-2)14-12(9)10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSJRKKKYUHQFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyquinolin-8-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)
![4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2382151.png)
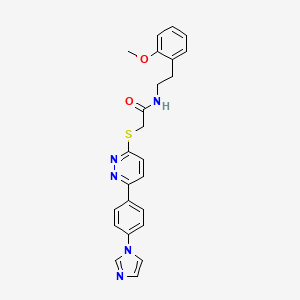
![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2382162.png)
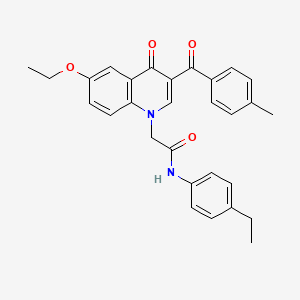
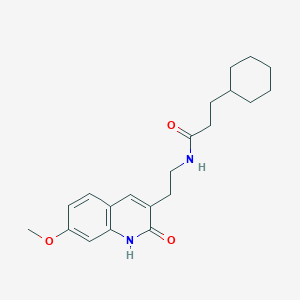
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)
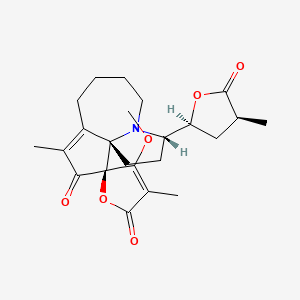
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)